1,2,3-Trifluoro-4-iodo-5-(trifluoromethyl)benzene
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Overview
Description
1,2,3-Trifluoro-4-iodo-5-(trifluoromethyl)benzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons. It is characterized by the presence of three fluorine atoms, one iodine atom, and one trifluoromethyl group attached to a benzene ring. This compound is known for its high chemical stability and reactivity, making it a valuable intermediate in various chemical syntheses .
Preparation Methods
The synthesis of 1,2,3-Trifluoro-4-iodo-5-(trifluoromethyl)benzene can be achieved through several methods. One common approach involves the iodination of trifluoromethyl-substituted benzene derivatives. For instance, trifluorotoluene can be iodinated using iodine and a suitable oxidizing agent under controlled conditions . Another method involves the coupling of an aromatic halide with trifluoromethyl iodide in the presence of a copper catalyst . Industrial production methods often utilize high-pressure reactors and specific catalysts to achieve high yields and purity .
Chemical Reactions Analysis
1,2,3-Trifluoro-4-iodo-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: Due to the presence of iodine, this compound readily participates in nucleophilic substitution reactions. Common reagents include sodium iodide and potassium fluoride.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction Reactions: Reduction of the iodine atom can be achieved using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Scientific Research Applications
1,2,3-Trifluoro-4-iodo-5-(trifluoromethyl)benzene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,2,3-Trifluoro-4-iodo-5-(trifluoromethyl)benzene involves its interaction with specific molecular targets. The presence of fluorine atoms enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The iodine atom can form halogen bonds with target proteins, influencing their structure and function. Additionally, the trifluoromethyl group can modulate the compound’s electronic properties, affecting its reactivity and binding affinity .
Comparison with Similar Compounds
1,2,3-Trifluoro-4-iodo-5-(trifluoromethyl)benzene can be compared with other halogenated aromatic compounds such as:
4-Iodobenzotrifluoride: Similar in structure but lacks the additional fluorine atoms, making it less reactive in certain chemical reactions.
1-Iodo-3,5-bis(trifluoromethyl)benzene: Contains two trifluoromethyl groups, which can enhance its reactivity and stability in specific applications.
4-(Trifluoromethoxy)iodobenzene: Features a trifluoromethoxy group instead of a trifluoromethyl group, leading to different electronic and steric properties.
These comparisons highlight the unique properties of this compound, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
1,2,3-trifluoro-4-iodo-5-(trifluoromethyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HF6I/c8-3-1-2(7(11,12)13)6(14)5(10)4(3)9/h1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFHVOPNLASDIPF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)F)I)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HF6I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.98 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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